molecular formula C9H15NO5 B1403425 2-Oxa-5-azaspiro[3.5]nonane oxalate CAS No. 1706462-77-2

2-Oxa-5-azaspiro[3.5]nonane oxalate

Cat. No. B1403425
M. Wt: 217.22 g/mol
InChI Key: OQWJBTNQYYQHRU-UHFFFAOYSA-N
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Description

2-Oxa-5-azaspiro[3.5]nonane oxalate is an organic compound that is used as a pharmaceutical and OLED intermediate . It has a molecular formula of C9H15NO5 and a molecular weight of 217.22 g/mol .


Molecular Structure Analysis

The InChI Key for 2-Oxa-5-azaspiro[3.5]nonane oxalate is OQWJBTNQYYQHRU-UHFFFAOYSA-N . The structure consists of a spirocyclic system with an oxygen atom and a nitrogen atom incorporated into the ring system .


Physical And Chemical Properties Analysis

2-Oxa-5-azaspiro[3.5]nonane oxalate is a solid substance . It should be stored in a cool, ventilated place . It’s hygroscopic, meaning it absorbs moisture from the air .

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Synthesis : 2-Oxa-7-azaspiro[4.4]nonane-8,9-diones were synthesized using Mn(III)-based oxidation, showcasing a method for creating spirocyclic compounds with potential applications in chemical synthesis (Huynh, Nguyen, & Nishino, 2017).
  • Spirocyclic Oxetane-Fused Benzimidazole Synthesis : A new synthesis method for 2-oxa-7-azaspiro[3.5]nonane has been described, expanding the utility of spirocyclic oxetanes in organic chemistry (Gurry, McArdle, & Aldabbagh, 2015).
  • Synthetic Approaches to Spiroaminals : The 1-oxa-7-azaspiro[5.5]undecane and related ring systems, which include 2-Oxa-5-azaspiro[3.5]nonane, are central to compounds with significant biological activities, presenting various synthesis strategies for these compounds (Sinibaldi & Canet, 2008).

Applications in Drug Discovery and Material Synthesis

  • Multifunctional Modules for Drug Discovery : Thia/oxa-azaspiro[3.4]octanes, similar in structure to 2-Oxa-5-azaspiro[3.5]nonane oxalate, have been synthesized as multifunctional and structurally diverse modules for drug discovery (Li, Rogers-Evans, & Carreira, 2013).
  • Improved Synthesis of Bicyclic Spiro Compound : An improved synthesis method for 2-oxa-6-azaspiro[3.3]heptane, closely related to 2-Oxa-5-azaspiro[3.5]nonane oxalate, enhances its stability and solubility, enabling broader applications in reaction conditions (van der Haas et al., 2017).

Novel Compound Synthesis and Properties

  • Antimicrobial Agents : The synthesis of bispiroheterocyclic systems, including compounds related to 1-oxa-4-thiaspiro[4.4]nonan-2-one, has been explored for their antimicrobial properties (Al-Ahmadi, 1996).

Potential in Anticancer Research

  • Synthesis and Antitumor Activity : Novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, structurally related to 2-Oxa-5-azaspiro[3.5]nonane oxalate, have shown moderate to potent activity against various cancer cell lines (Yang et al., 2019).

Safety And Hazards

This compound is harmful if swallowed and in contact with skin . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended . If swallowed, it’s advised to call a poison center or doctor if you feel unwell .

properties

IUPAC Name

2-oxa-5-azaspiro[3.5]nonane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.C2H2O4/c1-2-4-8-7(3-1)5-9-6-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWJBTNQYYQHRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2(C1)COC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxa-5-azaspiro[3.5]nonane oxalate

CAS RN

1523571-96-1
Record name 2-Oxa-5-azaspiro[3.5]nonane, ethanedioate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523571-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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